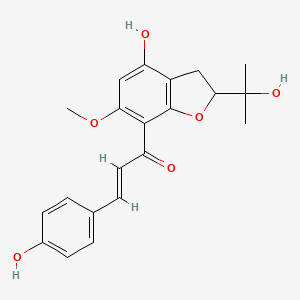

Xanthohumol I

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22O6 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(E)-1-[4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methoxy-2,3-dihydro-1-benzofuran-7-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C21H22O6/c1-21(2,25)18-10-14-16(24)11-17(26-3)19(20(14)27-18)15(23)9-6-12-4-7-13(22)8-5-12/h4-9,11,18,22,24-25H,10H2,1-3H3/b9-6+ |

InChI Key |

PUJSPQKGZNTZCR-RMKNXTFCSA-N |

Isomeric SMILES |

CC(C)(C1CC2=C(O1)C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C(=C(C=C2O)OC)C(=O)C=CC3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Xanthohumol: A Technical Guide to its Discovery, Isolation from Humulus lupulus, and Therapeutic Potential

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthohumol, a prenylated chalcone native to the hop plant (Humulus lupulus), has garnered significant attention within the scientific community for its diverse pharmacological activities. First isolated in the early 20th century, this bioactive compound has demonstrated potent antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of the discovery and isolation of Xanthohumol, presenting detailed experimental protocols for its extraction and purification. Furthermore, it explores the molecular mechanisms underlying its therapeutic effects, with a focus on key signaling pathways relevant to drug development. Quantitative data from various studies are summarized to provide a comparative analysis of different methodologies. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the scientific and therapeutic applications of Xanthohumol.

Discovery and History

The initial isolation of Xanthohumol from Humulus lupulus was first reported in 1913 by Power, Tutin, and Rogerson.[1] However, it was not until the latter half of the 20th century and the beginning of the 21st that its significant biological activities began to be extensively investigated, leading to a surge in research focused on its potential therapeutic applications.[1]

Isolation and Purification Methodologies

The extraction and purification of Xanthohumol from hop cones and their byproducts are critical steps for its study and potential commercialization. A variety of methods have been developed, each with distinct advantages in terms of yield, purity, and scalability.

Solvent Extraction

Solvent extraction remains a common and relatively straightforward method for obtaining Xanthohumol. The choice of solvent significantly impacts the extraction efficiency and the profile of co-extracted compounds. Commonly used solvents include methanol, ethanol, acetone, and ethyl acetate.[2][3]

Experimental Protocol: Optimized Methanol-Dichloromethane Extraction

This protocol is based on a study that optimized solvent extraction for the fractionation of high-value compounds from hops.[3][4]

-

Sample Preparation: Dried and pulverized hop pellets are used as the starting material.

-

Extraction:

-

A solvent mixture of 19.7% (v/v) methanol in dichloromethane is prepared.

-

The hop material is subjected to solid-liquid extraction with the solvent mixture at room temperature for 89 minutes.

-

-

Fractionation:

-

The resulting extract is then subjected to further fractionation steps to separate soft resins (containing α- and β-acids) from hard resins (rich in Xanthohumol).

-

-

Analysis: The Xanthohumol content in the hard resin fraction is quantified using High-Performance Liquid Chromatography (HPLC).

This optimized method has been reported to yield a recovery of 78.48% of Xanthohumol in the hard resin fraction.[3][4]

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (CO2), is a green and highly tunable alternative to traditional solvent extraction. The solvating power of supercritical CO2 can be modulated by altering pressure and temperature, allowing for selective extraction.

Experimental Protocol: Supercritical CO2 Extraction with Ethanol as a Modifier

This protocol is based on the optimization of SFE for flavonoid extraction from hops.[5][6]

-

Sample Preparation: Ground hop material is packed into the extraction vessel.

-

Extraction Parameters:

-

Pressure: 25 MPa

-

Temperature: 50 °C

-

Co-solvent (Modifier): 80% ethanol in water

-

Solvent to Material Ratio: 50% (w/w)

-

-

Extraction Process: Supercritical CO2, modified with the ethanol solution, is passed through the hop material for a defined period.

-

Separation: The pressure is reduced in a separator vessel, causing the CO2 to return to a gaseous state and the extracted compounds, including Xanthohumol, to precipitate.

-

Purification and Analysis: The resulting extract can be further purified using chromatographic techniques and analyzed by HPLC.

Under these optimized conditions, a maximum flavonoid yield of 7.8 mg/g has been reported.[5][6] Another method involving supercritical CO2 extraction of hop raffinate followed by ultrasonic extraction with methanol has yielded Xanthohumol with a purity of 86.2%.[7]

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby eliminating irreversible adsorption of the sample. It has been shown to be a highly efficient method for the preparative isolation and purification of Xanthohumol.

Experimental Protocol: HSCCC Purification of Xanthohumol

This protocol is derived from a study that achieved high purity and yield of Xanthohumol using HSCCC.[8][9][10]

-

Crude Extract Preparation: A crude extract of hops is first obtained using a suitable solvent like methanol.

-

Solvent System: A two-phase solvent system consisting of n-hexane–ethyl acetate–methanol–water at a volume ratio of 5:5:4:3 is prepared and thoroughly equilibrated.

-

HSCCC Operation:

-

The HSCCC column is first filled with the stationary phase.

-

The apparatus is then rotated at a specific speed while the mobile phase is pumped through the column.

-

Once hydrodynamic equilibrium is reached, the crude extract, dissolved in a small amount of the solvent system, is injected.

-

-

Fraction Collection and Analysis: The effluent from the column is continuously monitored (e.g., by UV detection at 370 nm), and fractions are collected. The fractions containing Xanthohumol are identified by HPLC analysis.

This single-step HSCCC procedure has been reported to yield Xanthohumol with a purity of over 95% and an extraction yield of 93.60%.[8][9]

Quantitative Data Summary

The following tables summarize quantitative data on Xanthohumol content in various sources and the efficiency of different extraction and purification methods.

Table 1: Xanthohumol Content in Humulus lupulus and Derived Products

| Source | Concentration/Amount | Reference(s) |

| High Xanthohumol Hop Varieties | > 1% of dry weight | [11][12] |

| Aged Hops | ≤ 0.1% of dry weight | [11][12] |

| Beer | 0.028 - 0.062 mg/L | [11][12] |

| Ethanolic Hop Extract | 3.75 ± 0.05 g/100 g | [13] |

| Hop Pellets | 0.62 ± 0.01 g/100 g | [13] |

| Supercritical CO2 Hop Extract | 0.089 ± 0.001 g/100 g | [13] |

Table 2: Performance of Xanthohumol Isolation and Purification Methods

| Method | Purity Achieved | Yield/Recovery | Reference(s) |

| High-Speed Counter-Current Chromatography (HSCCC) | > 95% | 93.60% | [8][9] |

| Supercritical CO2 Extraction followed by Solvent Extraction | 86.2% | - | [7] |

| Optimized Solvent Extraction (Methanol-Dichloromethane) | - | 78.48% recovery in hard resins | [3][4] |

| Deep Eutectic Solvents from Spent Hops | - | 2.30 mg/g | [2] |

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Xanthohumol Isolation

The following diagram illustrates a general workflow for the extraction and purification of Xanthohumol from Humulus lupulus.

Xanthohumol's Impact on Key Signaling Pathways

Xanthohumol has been shown to modulate several signaling pathways implicated in cancer and other diseases. The Notch1 and PTEN/Akt/mTOR pathways are two prominent examples.

4.2.1. Inhibition of the Notch1 Signaling Pathway

The Notch signaling pathway is crucial for cell proliferation, differentiation, and apoptosis. Its aberrant activation is often associated with cancer. Xanthohumol has been demonstrated to inhibit this pathway, leading to anti-tumor effects.[1][14][15]

4.2.2. Modulation of the PTEN/Akt/mTOR Signaling Pathway

The PTEN/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Xanthohumol has been shown to exert its anti-cancer effects by modulating this pathway.[16][17][18][19]

Conclusion

Xanthohumol stands out as a promising natural compound with significant therapeutic potential. The continuous refinement of isolation and purification techniques, such as supercritical fluid extraction and high-speed counter-current chromatography, is paving the way for its large-scale production with high purity. A deeper understanding of its mechanisms of action, particularly its inhibitory effects on key signaling pathways like Notch1 and PTEN/Akt/mTOR, provides a strong rationale for its further investigation in preclinical and clinical settings. This technical guide offers a foundational resource for the scientific community to build upon in harnessing the full therapeutic potential of Xanthohumol.

References

- 1. Xanthohumol Inhibits Notch Signaling and Induces Apoptosis in Hepatocellular Carcinoma | PLOS One [journals.plos.org]

- 2. mdpi.com [mdpi.com]

- 3. One moment, please... [lignicoat.eu]

- 4. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN101440029A - Method for extracting xanthohumol from lupulus - Google Patents [patents.google.com]

- 8. Preparative isolation and purification of xanthohumol from hops (Humulus lupulus L.) by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preparative isolation and purification of xanthohumol from hops (Humulus lupulus L.) by high-speed counter-current chromatography [agris.fao.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 14. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of breast cancer cell survival by Xanthohumol via modulation of the Notch signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Xanthohumol Inhibits TGF-β1-Induced Cardiac Fibroblasts Activation via Mediating PTEN/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Xanthohumol attenuates isoprenaline-induced cardiac hypertrophy and fibrosis through regulating PTEN/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Xanthohumol alleviates oxidative stress and impaired autophagy in experimental severe acute pancreatitis through inhibition of AKT/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Xanthohumol induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI3K/Akt/mTOR-kinase in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Xanthohumol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthohumol (XN) is a prenylated chalconoid found in the female inflorescences of the hop plant (Humulus lupulus L.).[1][2][3] As a key ingredient in the brewing of beer, it is one of the most well-known and researched prenylflavonoids.[1] Beyond its role in contributing to the bitterness and flavor of beer, Xanthohumol has garnered significant scientific interest for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[2][3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of Xanthohumol, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Chemical Structure and Identification

Xanthohumol is classified as a prenylated chalcone, a subclass of flavonoids characterized by the presence of a prenyl group (a C5-isoprenoid unit).[6] This structural feature significantly influences its biological activity.

Table 1: Chemical Identification of Xanthohumol

| Identifier | Value |

| IUPAC Name | (E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

| Molecular Formula | C₂₁H₂₂O₅ |

| Molar Mass | 354.40 g/mol |

| CAS Number | 6754-58-1 |

| Appearance | Yellow powder/crystals |

Physicochemical Properties

The physicochemical properties of Xanthohumol are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its overall bioavailability and therapeutic potential.

Table 2: Physicochemical Properties of Xanthohumol

| Property | Value | Reference |

| Melting Point | 157-159 °C | [7] |

| Boiling Point | 576.5 ± 50.0 °C (Predicted) | [8] |

| Density | 1.24 g/cm³ | [7] |

| pKa (Strongest Acidic) | 7.65 | [6] |

| logP (Octanol-water partition coefficient) | 4.38 - 5.172 (est.) | [9] |

| Solubility | Insoluble in water and petroleum ether. Soluble in ethanol (~3-10 mg/mL), DMSO (~2.5-70 mg/mL), and dimethylformamide (DMF) (~3 mg/mL). | [8][10][11][12][13] |

| UV/Vis. λmax | 348, 368 nm | [12] |

Pharmacological Properties and Quantitative Data

Xanthohumol exhibits a wide range of pharmacological activities, with a significant body of research focused on its anticancer, anti-inflammatory, and antioxidant effects.

Anticancer Activity

Xanthohumol has demonstrated potent antiproliferative and pro-apoptotic effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Table 3: Anticancer Activity (IC₅₀) of Xanthohumol against Various Cancer Cell Lines

| Cancer Type | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |

| Breast Cancer | MDA-MB-231 | 6.7 | 24 | [1][6] |

| Hs578T | 4.78 | 24 | [1][6] | |

| Colon Cancer | HCT-15 | 3.6 | 24 | [1][6] |

| 40-16 | 4.1, 3.6, 2.6 | 24, 48, 72 | [1] | |

| Glioblastoma | A-172 | 12.3 ± 6.4 | 72 | [11] |

| Liver Cancer | HepG2 | ~25 | Not Specified | [6] |

| Huh7 | ~25 | Not Specified | [6] | |

| Lung Cancer (Non-small cell) | A549 | 74.06, 25.48, 13.50 | 24, 48, 72 | [8] |

| Merkel Cell Carcinoma | MCC-13 | 23.4 ± 6.3 | 72 | [11] |

| Neuroblastoma | NGP, SH-SY-5Y, SK-N-AS | ~12 | Not Specified | [14] |

| Ovarian Cancer | A-2780 | 0.52, 5.2 | 48, 96 | [1] |

| Pancreatic Cancer | AsPC-1, PANC-1, L3.6pl, MiaPaCa-2 | 5-30 | 48 | [15] |

| Prostate Cancer | PC3 | >20 | 48 | [16] |

| Urinary Bladder Carcinoma | 5637 | 12.3 - 15.4 | 72 | [11] |

Anti-inflammatory Activity

Xanthohumol modulates key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes.

Table 4: Anti-inflammatory Activity of Xanthohumol

| Target/Assay | Effect | Concentration | Cell Line/System | Reference |

| Nitric Oxide (NO) Production | >90% inhibition | 10 µg/mL | RAW264.7 macrophages | [3] |

| Pro-inflammatory Cytokines (IL-1β, IL-6, MCP-1, TNF-α) | Suppression of production | 0.5 - 20 µM | Macrophages and monocytes | [17] |

| Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Inhibition | Not Specified | In vitro | [4] |

| NF-κB Activation | Inhibition | 5 µM | K562 cells | [18] |

Antioxidant Activity

Xanthohumol's antioxidant capacity has been evaluated using various assays, demonstrating its ability to scavenge free radicals.

Table 5: Antioxidant Activity of Xanthohumol

| Assay | Result (Trolox Equivalent Antioxidant Capacity - TEAC) | Reference |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) Assay | 0.32 ± 0.09 µmol/L | [19] |

| FRAP (Ferric Reducing Antioxidant Power) Assay | 0.27 ± 0.04 µmol/L | [19] |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | No significant scavenging effect | [19] |

| ORAC (Oxygen Radical Absorbance Capacity) | High activity | [20] |

Key Signaling Pathways Modulated by Xanthohumol

Xanthohumol exerts its biological effects by modulating several critical intracellular signaling pathways.

NF-κB Signaling Pathway

Xanthohumol inhibits the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation. It prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its translocation to the nucleus.[16][18][21]

STAT3 Signaling Pathway

Xanthohumol has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their proliferation and survival. Xanthohumol can suppress STAT3 activation, leading to reduced tumor growth.[7][10][22]

Apoptosis Signaling Pathway

Xanthohumol induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of key apoptosis-related proteins, leading to the activation of caspases and programmed cell death.[8][9][12]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of Xanthohumol's biological activities.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24-48 hours to allow for cell attachment.[23]

-

Compound Treatment: Treat the cells with varying concentrations of Xanthohumol (e.g., 25-50 µM) and/or other test compounds for the desired duration (e.g., 24, 48, or 72 hours).[23]

-

MTT Addition: After the incubation period, remove the supernatant and add 20 µL of MTT solution (final concentration 1.1 mM) to each well.[23]

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator.[23]

-

Formazan Solubilization: Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 550-590 nm using a microplate reader.[23]

-

Calculation: The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = [1 - (Absorbance of experimental wells / Absorbance of control wells)] x 100%.[23]

Antioxidant Capacity Assays

6.2.1. DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical.

Protocol:

-

Reaction Mixture: Prepare reaction mixtures containing the test sample (dissolved in DMSO or ethanol) and a 200 µM DPPH ethanolic solution in a 96-well plate.[24]

-

Incubation: Incubate the plate at 37°C for 20 minutes.[24]

-

Absorbance Measurement: Measure the absorbance of the DPPH free radical at 515 nm.[24]

-

Calculation: The percent inhibition is determined by comparing the absorbance of the sample to that of a control (DMSO-treated).[24]

6.2.2. ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

Protocol:

-

ABTS Radical Generation: Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Reaction Mixture: Add the test sample to the ABTS radical solution.

-

Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm).

-

Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[19]

6.2.3. Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

-

FRAP Reagent: Prepare the FRAP reagent containing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

-

Reaction Mixture: Mix the test sample with the FRAP reagent.

-

Absorbance Measurement: Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve and expressed as TEAC.[19]

Conclusion

Xanthohumol stands out as a promising natural compound with a diverse pharmacological profile. Its well-defined chemical structure and multifaceted biological activities, particularly in the realms of cancer, inflammation, and oxidative stress, make it a compelling subject for further research and development. The quantitative data and mechanistic insights provided in this guide underscore the therapeutic potential of Xanthohumol and offer a solid foundation for future investigations aimed at harnessing its properties for human health. The detailed experimental protocols and signaling pathway diagrams serve as valuable resources for researchers designing and interpreting studies on this intriguing prenylflavonoid.

References

- 1. frontiersin.org [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Xanthohumol inhibits STAT3 activation pathway leading to growth suppression and apoptosis induction in human cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Xanthohumol induces apoptosis and S phase cell cycle arrest in A549 non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Xanthohumol Inhibits Notch Signaling and Induces Apoptosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Xanthohumol increases death receptor 5 expression and enhances apoptosis with the TNF-related apoptosis-inducing ligand in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Redox and Anti-Inflammatory Properties from Hop Components in Beer-Related to Neuroprotection [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 23. pubcompare.ai [pubcompare.ai]

- 24. Xanthohumol Isolated from Humulus lupulus Inhibits Menadione-Induced DNA Damage through Induction of Quinone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

Xanthohumol: A Technical Guide to its Natural Sources and Concentration in Beer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthohumol (XN), a prenylated chalcone found predominantly in the female inflorescences of the hop plant (Humulus lupulus L.), has garnered significant attention from the scientific community.[1][2][3] Its potential as a "broad-spectrum" cancer chemopreventive agent, along with its anti-inflammatory, antioxidant, and other health-promoting properties, makes it a molecule of considerable interest for drug development and nutritional science.[3][4][5] This technical guide provides an in-depth overview of the natural sources of Xanthohumol and its concentration in beer, supplemented with detailed experimental protocols and pathway visualizations to support further research and development.

Natural Sources of Xanthohumol

The primary and almost exclusive natural source of Xanthohumol is the hop plant.[6][7] Specifically, it is secreted as a component of the hop resin, known as lupulin, by the glandular trichomes of the hop cones.[6] Xanthohumol is the most abundant prenylflavonoid in hops, and its concentration can vary significantly depending on the hop variety, growing conditions, and age of the hops.[3][4][6]

Concentration of Xanthohumol in Hop Varieties

The Xanthohumol content in hops is a critical factor influencing its subsequent concentration in beer. The following table summarizes the reported concentrations of Xanthohumol in various hop varieties.

| Hop Variety | Xanthohumol Concentration (% dry weight) | Reference(s) |

| Lithuanian Varieties | 0.1181 - 0.2136 | [8] |

| High Xanthohumol Varieties | > 1 | [3][6] |

| Aged Hops | < 0.1 | [3][6] |

| General Range | 0.1 - 1 | [4][6] |

| Polish Varieties | up to 1 | [9] |

Concentration of Xanthohumol in Beer

While hops are rich in Xanthohumol, its concentration in the final beer product is often significantly lower.[10][11] This is primarily due to the thermal isomerization of Xanthohumol into isoxanthohumol during the wort boiling stage of the brewing process.[4][6][12][13] Further losses can occur due to precipitation, absorption to yeast cells, and filtration.[13]

The type of beer and the brewing process employed heavily influence the final Xanthohumol concentration. For instance, beers that are more heavily hopped or utilize late hopping techniques tend to have higher levels of Xanthohumol.[4] The use of dark or roasted malts has also been shown to have a positive effect on Xanthohumol recovery, potentially through the formation of stable complexes.[13][14]

Quantitative Data on Xanthohumol in Beer

The table below presents a summary of Xanthohumol concentrations found in various types of beer.

| Beer Type | Xanthohumol Concentration (mg/L) | Reference(s) |

| Commercial Beers (General) | ~0.002 - 1.2 | [15] |

| Lager / Pilsner | 0 - 0.03 (0 - 30 ppb) | [4] |

| Lager | 0.009 - 0.034 | [5] |

| Ales and Porters (Heavily Hopped) | 0.1 - 0.7 (100 - 700 ppb) | [4] |

| Stout | 0.34 | [5] |

| Porter | 0.69 | [5] |

| Dry Hopped Beers | up to 3.2 | [16] |

| Beers with XN-enriched hop products | > 10 | [13] |

| General Range in Commercial Beers | < 0.2 | [13] |

Experimental Protocols for Xanthohumol Analysis

Accurate quantification of Xanthohumol in hops and beer is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique.

Sample Preparation

Hops: A crude methanolic extract of hops is typically prepared for analysis.[12][17]

-

Protocol:

Beer: Beer samples can often be analyzed directly after degassing and filtration.[12][17]

-

Protocol:

-

Degas the beer sample, for example, by sonication.

-

Filter the sample through a 0.2-µm or 0.45-µm membrane filter.[17]

-

The filtrate is then ready for injection into the HPLC system.

-

High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is commonly used for the separation of Xanthohumol.[18]

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile or methanol and water, often with the addition of an acid like formic acid or sulfuric acid, is employed.[19][20]

-

Detection:

-

Diode Array Detector (DAD): Xanthohumol can be detected and quantified at its maximum absorbance wavelength, which is around 370 nm.[18][19]

-

Mass Spectrometry (MS): For higher sensitivity and confirmation of identity, HPLC can be coupled to a mass spectrometer (LC-MS).[12][17][20] Tandem mass spectrometry (MS/MS) can be used for even more specific quantification.[12][17][21]

-

Signaling Pathways and Molecular Interactions

Xanthohumol has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. Understanding these interactions is vital for drug development.

Xanthohumol Biosynthesis Pathway in Hops

The biosynthesis of Xanthohumol in hop plants is a specialized branch of the flavonoid biosynthesis pathway. It involves several key enzymatic steps.

Caption: Simplified biosynthesis pathway of Xanthohumol in Humulus lupulus.

Signaling Pathways Modulated by Xanthohumol

Xanthohumol has been demonstrated to inhibit several signaling pathways implicated in cancer and other diseases.

Caption: Overview of key signaling pathways modulated by Xanthohumol.

Conclusion

Xanthohumol stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural occurrence, with a focus on its concentration in hops and the resulting levels in beer. The detailed experimental protocols and pathway diagrams offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration of this multifaceted molecule. The variability in Xanthohumol content across hop varieties and beer types underscores the importance of precise analytical methods for both research and the potential development of Xanthohumol-enriched functional foods and beverages.

References

- 1. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthohumol Inhibits Notch Signaling and Induces Apoptosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Xanthohumol in Hops, Food Supplements and Beers by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beerandbrewing.com [beerandbrewing.com]

- 5. Properties of Dry Hopped Dark Beers with High Xanthohumol Content - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioactivetech.pl [bioactivetech.pl]

- 7. Xanthohumol properties and strategies for extraction from hops and brewery residues: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. De novo biosynthesis of the hops bioactive flavonoid xanthohumol in yeast-åæå¾®çç©å¦ç ç©¶ç» [synbc.dicp.ac.cn]

- 12. Quantitative analysis of xanthohumol and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enrichment of xanthohumol in the brewing process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. brewingscience.de [brewingscience.de]

- 15. Xanthohumol - Wikipedia [en.wikipedia.org]

- 16. preprints.org [preprints.org]

- 17. 2024.sci-hub.se [2024.sci-hub.se]

- 18. mdpi.com [mdpi.com]

- 19. HPLC Determination of Xanthohumol on Newcrom AH Column | SIELC Technologies [sielc.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Xanthohumol: A Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthohumol (XN), a prenylated chalcone found predominantly in the hop plant (Humulus lupulus), has garnered significant scientific attention for its diverse biological activities. Among these, its potent antioxidant properties are of particular interest for their potential therapeutic applications in diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer. This technical guide provides an in-depth exploration of the antioxidant mechanisms of Xanthohumol, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Antioxidant Action

Xanthohumol exerts its antioxidant effects through a dual mechanism: direct scavenging of reactive oxygen species (ROS) and indirect antioxidant activity via the upregulation of endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

The chemical structure of Xanthohumol, particularly the presence of hydroxyl groups, enables it to donate electrons and neutralize a variety of free radicals, thereby mitigating oxidative damage to lipids, proteins, and DNA. Its chalcone structure, featuring an α,β-unsaturated ketone, also contributes to its direct ROS scavenging capacity.

Indirect Antioxidant Effects: Activation of the Nrf2-ARE Pathway

A primary mechanism of Xanthohumol's indirect antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). Xanthohumol, through its α,β-unsaturated ketone moiety, can covalently modify cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and allowing Nrf2 to translocate to the nucleus.

Once in the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. This leads to an increased expression of a suite of Phase II detoxification and antioxidant enzymes, including:

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A key enzyme in the detoxification of quinones and other electrophilic compounds.

-

Heme oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.

-

Glutathione S-transferases (GSTs): A family of enzymes that conjugate glutathione to a wide range of electrophilic compounds, facilitating their detoxification and excretion.

-

Thioredoxin and Thioredoxin Reductase: Components of the thioredoxin system, which plays a crucial role in redox signaling and antioxidant defense.

Recent studies have also indicated the involvement of other signaling pathways in Xanthohumol-mediated Nrf2 activation, such as the AMP-activated protein kinase (AMPK)/Akt/GSK3β pathway, which can further modulate Nrf2 activity and contribute to the overall hepatoprotective and antioxidant effects of Xanthohumol.

Quantitative Antioxidant Data

The antioxidant capacity of Xanthohumol has been quantified using various in vitro assays. The following tables summarize some of the key findings.

| Assay Type | Result | Reference(s) |

| Superoxide Scavenging (IC50) | 2.6 ± 0.4 µM (in TPA-stimulated HL-60 cells) | |

| 27.7 ± 4.9 µM (in xanthine/xanthine oxidase system) | ||

| Hydroxyl Radical Scavenging | Marked reduction in ESR signal at 1.5 and 3 µM | |

| LDL Oxidation Inhibition | Stronger than α-tocopherol, weaker than quercetin |

| Assay Type | TEAC (Trolox Equivalent Antioxidant Capacity) Value | Reference(s) |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 0.32 ± 0.09 µmol/L | |

| FRAP (Ferric Reducing Antioxidant Power) | 0.27 ± 0.04 µmol/L |

| Assay Type | Result | Reference(s) |

| Quinone Reductase (QR) Induction (CD value) | 1.7 ± 0.7 µM (in Hepa 1c1c7 cells) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of Xanthohumol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of Xanthohumol in a suitable solvent (e.g., methanol or DMSO).

-

In a 96-well plate or cuvettes, add a specific volume of the Xanthohumol solution to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

A control containing the solvent instead of the antioxidant is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of Xanthohumol.

Quinone Reductase (QR) Induction Assay in Cell Culture

Principle: This assay measures the ability of a compound to induce the activity of the phase II detoxification enzyme, quinone reductase, in cultured cells. Increased QR activity is an indicator of Nrf2 pathway activation.

Protocol:

-

Cell Culture: Plate Hepa 1c1c7 murine hepatoma cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Xanthohumol for a specified period (e.g., 24-48 hours).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., a solution containing digitonin).

-

Enzyme Activity Measurement:

-

Add a reaction mixture containing a substrate for QR (e.g., menadione) and a reducing agent (NADPH).

-

The reduction of the substrate is coupled to the reduction of a colorimetric reagent (e.g., MTT), which forms a colored formazan product.

-

Measure the absorbance of the formazan product at a specific wavelength (e.g., 595 nm) over time.

-

-

Protein Quantification: Determine the total protein concentration in each well to normalize the enzyme activity.

-

Data Analysis: Calculate the specific activity of QR and express the results as fold induction over the vehicle-treated control. The CD value (concentration required to double the QR activity) can be determined.

Western Blot Analysis for Nrf2 Nuclear Translocation and HO-1 Expression

Principle: This technique is used to detect and quantify the levels of specific proteins in cell lysates. To assess Nrf2 activation, the levels of Nrf2 in the nuclear fraction and the total cellular levels of its downstream target, HO-1, are measured.

Protocol:

-

Cell Treatment and Lysis: Treat cells (e.g., BV2 microglia or hepatocytes) with Xanthohumol for various time points. For Nrf2 translocation, prepare nuclear and cytosolic fractions using a fractionation kit. For total protein expression, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2 and HO-1 overnight at 4°C. A loading control antibody (e.g., β-actin for total lysates, Lamin B for nuclear fractions) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software and normalize to the loading control.

Visualizations

Signaling Pathway Diagram

Caption: Xanthohumol-mediated activation of the Nrf2-ARE signaling pathway.

Experimental Workflow Diagram

Caption: General workflow for Western blot analysis of protein expression.

Conclusion

Xanthohumol exhibits robust antioxidant properties through both direct free radical scavenging and, more significantly, the induction of endogenous antioxidant defense mechanisms via the Nrf2-ARE signaling pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Xanthohumol. Further research, including well-designed clinical trials, is warranted to fully elucidate its efficacy in the prevention and treatment of oxidative stress-related diseases.

The Anti-inflammatory Effects of Xanthohumol In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of Xanthohumol (XN), a prenylated chalcone found in the hop plant (Humulus lupulus). The information presented herein is curated for researchers, scientists, and professionals in drug development seeking to understand and investigate the therapeutic potential of Xanthohumol. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways involved in Xanthohumol's anti-inflammatory action.

Quantitative Data Summary

The anti-inflammatory activity of Xanthohumol has been quantified in numerous in vitro studies. The following tables summarize the key findings, providing a comparative overview of its efficacy in various cell models and inflammatory contexts.

Table 1: Inhibition of Pro-inflammatory Mediators by Xanthohumol

| Cell Line | Inflammatory Stimulus | Mediator | Concentration of XN | % Inhibition / IC50 | Reference |

| RAW 264.7 Macrophages | LPS/IFN-γ | Nitric Oxide (NO) | Not Specified | Significant Inhibition | [1] |

| BV2 Microglial Cells | LPS | Nitric Oxide (NO) | 5 µg/mL | Significant Decrease | [2] |

| RAW 264.7 Macrophages | LPS | IL-12 | Not Specified | Significant Inhibition | [3] |

| BV2 Microglial Cells | LPS | TNF-α | 5 µg/mL | Significant Decrease | [2] |

| BV2 Microglial Cells | LPS | IL-1β | 5 µg/mL | Significant Decrease | [2] |

| hPDLSCs | Mechanical Stimulation | IL-6 (mRNA & Protein) | Not Specified | Significant Reduction | [4][5] |

| Cementoblasts | Compressive Force | IL-6 (mRNA & Protein) | Not Specified | Significant Reduction | [6][7] |

hPDLSCs: human Periodontal Ligament Stem Cells; LPS: Lipopolysaccharide; IFN-γ: Interferon-gamma.

Table 2: Inhibition of Pro-inflammatory Enzymes by Xanthohumol

| Cell Line | Inflammatory Stimulus | Enzyme | Concentration of XN | % Inhibition / IC50 | Reference |

| RAW 264.7 Macrophages | LPS/IFN-γ | iNOS | Not Specified | Significant Suppression | [1] |

| BV2 Microglial Cells | LPS | iNOS | 5 µg/mL | Significant Decrease | [2] |

| BV2 Microglial Cells | LPS | COX-2 | 5 µg/mL | Significant Decrease | [2] |

| hPDLSCs | Mechanical Stimulation | COX-2 (mRNA) | Not Specified | Significant Reduction | [4][5] |

| Cementoblasts | Compressive Force | COX-2 (mRNA) | Not Specified | Significant Reduction | [6][7] |

| In Vitro Assay | - | COX-1 | IC50: 16.6 ± 1.8 µM | 50% | [8] |

| In Vitro Assay | - | COX-2 | IC50: 41.5 µM | 50% | [8] |

iNOS: inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2.

Table 3: Effects of Xanthohumol on Cell Viability

| Cell Line | Duration of Treatment | Concentration of XN | Effect on Viability | Reference |

| hPDLSCs | 24 h | 0.2 - 4 µM | Positive Effect | [4][5] |

| hPDLSCs | 24 h | 8 µM | Significant Decrease | [4][5] |

| Cementoblasts | Not Specified | 0.2 - 0.8 µM | Increased Viability | [6][7] |

| Cementoblasts | Not Specified | 4 - 8 µM | Significant Decrease | [6][7] |

| HepG2 Cells | 48 h | 10, 20, 30, 40 µM | Growth Inhibition | [9] |

| BPH-1 Cells | 48 h | 20 µM | 80% Decrease | [10] |

| PC3 Cells | 48 h | 20 µM | 50% Decrease | [10] |

Experimental Protocols

This section outlines detailed methodologies for key experiments commonly used to assess the in vitro anti-inflammatory effects of Xanthohumol.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW 264.7 and murine microglial cell line BV2 are frequently used. Human cell lines such as periodontal ligament stem cells (hPDLSCs) and cementoblasts have also been employed.[1][2][4][6]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Inflammatory Stimulation: Inflammation is commonly induced by treating the cells with lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL. In some experimental models, mechanical stimulation is used to induce an inflammatory response.[2][4]

-

Xanthohumol Treatment: Xanthohumol is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Cells are pre-treated with various concentrations of Xanthohumol for a specified period (e.g., 1-2 hours) before the addition of the inflammatory stimulus. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Xanthohumol for 24-48 hours.

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Seed cells in a 24-well plate and treat with Xanthohumol and/or LPS as described in section 2.1.

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite, a stable product of NO, is determined using a standard curve prepared with sodium nitrite.[1]

Western Blot Analysis for Signaling Proteins

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-AKT, AKT, HO-1, β-actin) overnight at 4°C.[11][12]

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometric analysis of the bands is performed using image analysis software, with β-actin often used as a loading control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Isolate total RNA from treated cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using a qPCR system with SYBR Green master mix and specific primers for target genes (e.g., IL-6, COX2, iNOS, TNF-α) and a housekeeping gene (e.g., GAPDH or ACTB).

-

The relative gene expression is calculated using the 2^-ΔΔCt method.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Xanthohumol and a typical experimental workflow.

Xanthohumol's Modulation of the NF-κB Signaling Pathway

Caption: Xanthohumol inhibits NF-κB activation.

Xanthohumol's Influence on MAPK/AKT Signaling

Caption: Xanthohumol's effect on MAPK/AKT pathways.

Xanthohumol's Activation of the Nrf2-ARE Pathway

References

- 1. Inhibitors of nitric oxide production from hops (Humulus lupulus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Xanthohumol: Anti-Inflammatory Effects in Mechanically Stimulated Periodontal Ligament Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Xanthohumol exerts anti-inflammatory effects in an in vitro model of mechanically stimulated cementoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Anticancer effect of xanthohumol induces growth inhibition and apoptosis of human liver cancer through NF-κB/p53-apoptosis signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. bioactivetech.pl [bioactivetech.pl]

Xanthohumol's Modulation of Nrf2, NF-κB, and PI3K/Akt Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthohumol (XN), a prenylated chalcone found in the hop plant (Humulus lupulus L.), has garnered significant attention in the scientific community for its diverse biological activities.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying Xanthohumol's effects, with a specific focus on its modulation of three critical signaling pathways: the Nuclear factor erythroid 2-related factor 2 (Nrf2), the Nuclear Factor-kappa B (NF-κB), and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Understanding these interactions is pivotal for the development of novel therapeutics targeting a wide range of pathologies, including cancer, inflammation, and neurodegenerative diseases.

Core Signaling Pathways Modulated by Xanthohumol

Nrf2 Signaling Pathway: The Antioxidant Response

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Xanthohumol is a potent activator of this pathway.[2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Xanthohumol, with its α,β-unsaturated ketone structure, can covalently modify cysteine residues on Keap1.[4] This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a battery of antioxidant and cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and various glutathione S-transferases (GSTs).[3][5]

NF-κB Signaling Pathway: The Inflammatory Response

The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. In many pathological conditions, this pathway is constitutively active. Xanthohumol has been shown to be a potent inhibitor of NF-κB activation.[1][6] In its inactive state, NF-κB (typically a heterodimer of p50 and p65 subunits) is held in the cytoplasm by the inhibitor of κB (IκBα). Pro-inflammatory stimuli trigger the phosphorylation of IκBα by the IκB kinase (IKK) complex, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory and pro-survival genes. Xanthohumol can inhibit this pathway by suppressing the phosphorylation of IκBα, thereby preventing NF-κB's nuclear translocation.[1][7]

PI3K/Akt Signaling Pathway: Cell Growth and Survival

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Xanthohumol has been demonstrated to inhibit the PI3K/Akt pathway in various cell types.[8] The pathway is typically activated by growth factors, which bind to receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. Xanthohumol can attenuate this pathway, often by inhibiting the phosphorylation of Akt.[8][9]

Crosstalk Between Signaling Pathways

The Nrf2, NF-κB, and PI3K/Akt pathways are intricately interconnected. Notably, the PI3K/Akt pathway can positively regulate Nrf2 activation.[10][11] Akt can phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK3β), which under normal conditions phosphorylates Nrf2, marking it for degradation. Thus, inhibition of GSK3β by Akt leads to Nrf2 stabilization.[12] Xanthohumol's effects can therefore be complex, as its inhibition of PI3K/Akt might, in some contexts, counteract its direct activating effect on Nrf2. Conversely, there is often an antagonistic relationship between Nrf2 and NF-κB, where activation of Nrf2 can suppress NF-κB signaling.

Quantitative Data Summary

The following tables summarize the quantitative effects of Xanthohumol on key components of the Nrf2, NF-κB, and PI3K/Akt signaling pathways as reported in various studies.

Table 1: Effect of Xanthohumol on the Nrf2 Signaling Pathway

| Cell Line | Concentration | Target | Effect | Reference |

| HepG2 | 10 µM | Nrf2 mRNA | ~1.5-fold increase | [13] |

| HepG2 | 10 µM | NQO1 mRNA | ~1.9-fold increase | [13] |

| THLE-2 | Not Specified | Nrf2 Activation | Increased expression and activation | [3][5] |

| PC12 | 0.5 µM | HO-1 mRNA | Significant upregulation | [14] |

| PC12 | 0.5 µM | NQO1 mRNA | Significant upregulation | [14] |

Table 2: Effect of Xanthohumol on the NF-κB Signaling Pathway

| Cell Line | Concentration | Target | Effect | Reference |

| HepG2 | 10 µM | NF-κB p50 DNA binding | ~40% decrease | [15] |

| Pancreatic (BxPC-3) | 5 µM | NF-κB p65 activity | Significant inhibition | [6] |

| Gastric (AGS) | 20 µM | p-IκBα expression | Decrease | [7] |

| Gastric (AGS) | 20 µM | Nuclear p65 expression | Decrease | [7] |

| Splenic T lymphocytes | 10 µM | p-IκBα | Significantly inhibited | [1] |

| K562 | 5 µM | Active NF-κB | Reduction | [16] |

Table 3: Effect of Xanthohumol on the PI3K/Akt Signaling Pathway

| Cell Line/Model | Concentration | Target | Effect | Reference |

| Osteoblasts (Aβ-injured) | 1, 5, 25 µM | p-Akt expression | Increased | [10][11] |

| Cardiac Fibroblasts | Not Specified | p-Akt | Reduced | [8] |

| Prostate Cancer | 20-40 µM | p-mTOR | Inhibition | |

| Breast Cancer (in silico) | N/A | PI3K, AKT | Significant binding affinity | [17][18] |

| Acetaminophen-induced liver injury (in vivo) | Not Specified | p-Akt | Increased | [12] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the effects of Xanthohumol on the described signaling pathways. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is used to determine the levels of total and phosphorylated proteins in the Nrf2, NF-κB, and PI3K/Akt pathways.

1. Cell Lysis and Protein Extraction:

-

Culture cells to 70-80% confluency and treat with desired concentrations of Xanthohumol for the appropriate duration.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein extract.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., Nrf2, Keap1, p-p65, p65, p-Akt, Akt, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Nuclear and Cytoplasmic Fractionation for NF-κB Translocation

This protocol is essential for determining the subcellular localization of NF-κB subunits.

1. Cell Collection and Lysis:

-

Treat cells with Xanthohumol and/or a pro-inflammatory stimulus (e.g., TNF-α).

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer.

-

Incubate on ice to allow cells to swell.

-

Add a detergent (e.g., NP-40) and vortex to disrupt the cell membrane.

2. Separation of Fractions:

-

Centrifuge the lysate at a low speed to pellet the nuclei.

-

The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet with the cytoplasmic extraction buffer without detergent.

3. Nuclear Protein Extraction:

-

Resuspend the nuclear pellet in a high-salt nuclear extraction buffer.

-

Incubate on ice with periodic vortexing to lyse the nuclei.

-

Centrifuge at high speed to pellet the nuclear debris.

-

The supernatant contains the nuclear protein extract.

4. Analysis:

-

Analyze the cytoplasmic and nuclear fractions by Western blotting for NF-κB subunits (e.g., p65). Use histone H3 as a nuclear marker and GAPDH or β-tubulin as a cytoplasmic marker to verify the purity of the fractions.

Luciferase Reporter Assay for Nrf2 Activation

This assay quantifies the transcriptional activity of Nrf2.

1. Cell Transfection:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with a luciferase reporter plasmid containing Antioxidant Response Elements (AREs) and a control plasmid (e.g., Renilla luciferase) for normalization.

2. Treatment and Lysis:

-

After transfection, treat the cells with various concentrations of Xanthohumol.

-

Lyse the cells using a passive lysis buffer.

3. Luciferase Activity Measurement:

-

Measure the firefly luciferase activity using a luminometer.

-

Measure the Renilla luciferase activity for normalization.

4. Data Analysis:

-

Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.

Conclusion

Xanthohumol is a multifaceted natural compound that exerts significant influence over the Nrf2, NF-κB, and PI3K/Akt signaling pathways. Its ability to activate the cytoprotective Nrf2 pathway while simultaneously inhibiting the pro-inflammatory NF-κB and pro-proliferative PI3K/Akt pathways underscores its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the pharmacological properties of Xanthohumol. Further research is warranted to fully elucidate the intricate crosstalk between these pathways in response to Xanthohumol and to translate these preclinical findings into clinical applications.

References

- 1. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. TransAM® Flexi NFκB Kits | Proteintech [ptglab.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 7. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence for the Effects of Xanthohumol in Disrupting Angiogenic, but not Stable Vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioactivetech.pl [bioactivetech.pl]

- 10. pubcompare.ai [pubcompare.ai]

- 11. med.upenn.edu [med.upenn.edu]

- 12. MTT (Assay protocol [protocols.io]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. prostatecancertopics.com [prostatecancertopics.com]

- 16. researchgate.net [researchgate.net]

- 17. broadpharm.com [broadpharm.com]

- 18. researchgate.net [researchgate.net]

Initial studies on Xanthohumol I biological activities

An In-depth Technical Guide on the Core Biological Activities of Xanthohumol

Introduction

Xanthohumol (XN) is the principal prenylated flavonoid derived from the female inflorescences of the hop plant (Humulus lupulus L.), a key ingredient in the brewing of beer.[1][2] While its presence in beer is limited due to cyclization into Isoxanthohumol during the brewing process, XN itself has garnered significant scientific interest for its broad spectrum of biological activities.[3] Initial preclinical studies, both in vitro and in vivo, have demonstrated its potential as a potent antioxidant, anti-inflammatory, neuroprotective, and anti-carcinogenic agent, as well as a modulator of metabolic syndrome.[4][5] This technical guide provides a comprehensive overview of the initial studies on these biological activities, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anti-Cancer and Chemopreventive Activities

Xanthohumol exhibits a remarkable range of anti-cancer activities, interfering with all three major stages of carcinogenesis: initiation, promotion, and progression.[3][6] Its mechanisms are multifaceted, involving the modulation of metabolic enzymes, inhibition of inflammatory pathways, and direct antiproliferative and pro-apoptotic effects on cancer cells.[2][3][6]

Quantitative Data: In Vitro Cytotoxicity and Enzyme Inhibition

The antiproliferative and enzyme-inhibiting effects of Xanthohumol have been quantified across various studies.

| Target / Cell Line | Parameter | Result | Concentration / Dose | Reference |

| Enzyme Inhibition | ||||

| Cytochrome P450 1A (Cyp1A) | IC₅₀ | 0.022 ± 0.002 µM | N/A | [3][6] |

| Cyclooxygenase-1 (Cox-1) | IC₅₀ | 1.9 µM | N/A | [3] |

| Cyclooxygenase-2 (Cox-2) | IC₅₀ | 23.2 µM | N/A | [3] |

| Human DNA Polymerase α | IC₅₀ | 23.0 ± 3.5 µM | N/A | [3] |

| Cell Viability / Proliferation | ||||

| Gastric Cancer (AGS) | IC₅₀ | 16.04 µM | 24 h treatment | [7] |

| Colon Cancer (40-16) | IC₅₀ | 4.1 µM | 24 h treatment | [2] |

| Colon Cancer (40-16) | IC₅₀ | 3.6 µM | 48 h treatment | [2] |

| Colon Cancer (40-16) | IC₅₀ | 2.6 µM | 72 h treatment | [2] |

| Breast Cancer (MCF-7) | IC₅₀ | 15.7 µM | 2-day treatment | [8] |

| Breast Cancer (MCF-7) | IC₅₀ | 6.87 µM | 4-day treatment | [8] |

Key Signaling Pathways in Carcinogenesis

Xanthohumol's anti-cancer effects are mediated through the modulation of several critical signaling pathways. It has been shown to inhibit NF-κB and Notch1 signaling, both of which are crucial for cancer cell survival and proliferation.[9][10]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTS Assay)

-

Cell Lines: Gastric cancer (GC) cells (MGC-803, SGC-7901, AGS) and normal gastric epithelial cells (GES-1) are used.[7]

-

Procedure: Cells are seeded in 96-well plates. After 24 hours, they are treated with Xanthohumol at various concentrations (e.g., 0–100 µM) for a specified period (e.g., 24 hours).[7]

-

Measurement: Cell viability is determined using an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, which measures the metabolic activity of the cells. The absorbance is read, and IC₅₀ values are calculated.[7]

In Vitro Quinone Reductase (QR) Induction Assay

-

Cell Line: Murine hepatoma Hepa 1c1c7 cells are used.[11]

-

Procedure: Cells are seeded in 96-well plates. After 24 hours, test compounds (Xanthohumol) are added, and the cells are incubated for an additional 48 hours. The medium is removed, and cells are lysed with a digitonin solution.[11]

-

Measurement: The activity of QR, a Phase II detoxification enzyme, is measured spectrophotometrically by monitoring the reduction of a specific substrate.

Anti-Inflammatory Activity

Xanthohumol demonstrates significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators and modulating the signaling pathways that regulate the inflammatory response.[12]

Quantitative Data: Inhibition of Inflammatory Markers

| Model System | Treatment | Effect | Result | Reference |

| LPS-stimulated BV2 Microglial Cells | Xanthohumol | Inhibition of Nitric Oxide (NO) production | Significant reduction | [12] |

| LPS-stimulated BV2 Microglial Cells | Xanthohumol | Inhibition of IL-1β production | Significant reduction | [12] |

| LPS-stimulated BV2 Microglial Cells | Xanthohumol | Inhibition of TNF-α production | Significant reduction | [12] |

| Mechanically Stimulated hPDLSCs | Xanthohumol | Reduction of IL-6 mRNA expression | Significant reduction | [13] |

| Mechanically Stimulated hPDLSCs | Xanthohumol | Reduction of COX2 gene expression | Significant reduction | [13] |

Nrf2-ARE Signaling Pathway

A primary mechanism for Xanthohumol's anti-inflammatory and antioxidant effect is the activation of the Nrf2-ARE signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm. Upon activation by XN, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes like Heme Oxygenase-1 (HO-1).[12][14]

Experimental Protocol: In Vitro Anti-Inflammatory Assay

-

Cell Line: Mouse microglial BV2 cells are a common model.[12]

-

Procedure: Cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce an inflammatory response. Xanthohumol is co-administered at various concentrations.

-

Measurement: The production of inflammatory mediators in the cell culture supernatant is quantified. Nitric oxide (NO) is measured using the Griess reagent. Pro-inflammatory cytokines like TNF-α and IL-1β are measured using ELISA kits. The activation of signaling proteins (e.g., NF-κB, Nrf2) is assessed by Western blotting of nuclear and cytosolic fractions.[12]

Neuroprotective Effects

Initial studies have highlighted Xanthohumol's potential to protect against neuronal damage, particularly in the context of ischemic stroke.[1][14][15]

Quantitative Data: In Vivo and In Vitro Neuroprotection

| Model System | Treatment | Effect | Result | Reference |

| Rat MCAO Stroke Model | XN (0.2 and 0.4 mg/kg, i.p.) | Attenuation of focal cerebral ischemia | Dose-dependent | [1][15] |

| Rat MCAO Stroke Model | XN (0.2 and 0.4 mg/kg, i.p.) | Reduction in infarct size | Marked reduction | [1][15] |

| Human Platelet-Rich Plasma | XN (3–70 µM) | Inhibition of collagen-stimulated platelet aggregation | Concentration-dependent | [1][15] |

| H₂O₂/NaOH/DMSO System | XN (1.5 and 3 µM) | Scavenging of hydroxyl radicals (OH•) | Marked reduction in ESR signal | [1][15] |

Experimental Workflow: In Vivo Stroke Model

The Middle Cerebral Artery Occlusion (MCAO) model in rats is a standard preclinical model for evaluating neuroprotective agents against ischemic stroke.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

-

Animal Model: Male Sprague-Dawley rats are commonly used.[16]

-

Procedure: Anesthesia is induced. A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, inducing focal ischemia. After a set period (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.

-

Treatment: Xanthohumol (e.g., 0.2 and 0.4 mg/kg) is administered intraperitoneally (i.p.) shortly before the MCAO procedure.[1][15]

-

Evaluation: At 24 hours post-MCAO, neurological deficits are scored using standardized tests (e.g., Bederson test). The animals are then euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC) to measure the infarct volume. Brain tissue from the ischemic region is analyzed for protein expression (e.g., HIF-1α, TNF-α, iNOS, active caspase-3) via Western blotting.[1][15]

Effects on Metabolic Syndrome

Xanthohumol has shown promising effects in ameliorating several key markers of metabolic syndrome in animal models of diet-induced obesity.[17][18]

Quantitative Data: Amelioration of Metabolic Markers

The following data were obtained from a study using C57BL/6J mice fed a high-fat diet for 12 weeks.[18]

| Parameter | Treatment Group (60 mg/kg/day XN) | Effect vs. Control | Reference |

| Body Weight Gain | XN-supplemented diet | Dose-dependent decrease | [18] |

| LDL-Cholesterol | 60 mg/kg/day XN | 80% reduction | [18][19] |

| Insulin | 60 mg/kg/day XN | 42% reduction | [18][19] |

| IL-6 (Inflammation Marker) | 60 mg/kg/day XN | 78% reduction | [18][19] |

| Leptin | 60 mg/kg/day XN | 41% reduction | [18] |

| PCSK9 | 60 mg/kg/day XN | 44% reduction | [18] |

Proposed Mechanism: Regulation of Lipid Metabolism

One of the key mechanisms identified for Xanthohumol's cholesterol-lowering effect is the reduction of plasma Proprotein Convertase Subtilisin Kexin 9 (PCSK9).[17][19] PCSK9 promotes the degradation of the LDL receptor (LDLR). By reducing PCSK9, Xanthohumol increases the number of LDLRs on the surface of liver cells, enhancing the clearance of LDL cholesterol from the blood.

Experimental Protocol: Diet-Induced Obesity Model

-

Animal Model: Male C57BL/6J mice are a standard model for diet-induced obesity.[17][18]

-

Procedure: Mice are fed a high-fat diet (e.g., 60% of energy from fat) for an extended period (e.g., 12 weeks) to induce obesity and metabolic syndrome markers.[18]

-

Treatment: The high-fat diet is supplemented with Xanthohumol at specified doses (e.g., 30 or 60 mg/kg body weight/day).[18]

-

Evaluation: Throughout the study, body weight and food intake are monitored. At the end of the experimental period, blood is collected to measure plasma levels of glucose, triglycerides, total cholesterol, LDL-cholesterol, insulin, leptin, and inflammatory markers (e.g., IL-6, MCP-1).[17][18]

Conclusion

The initial body of research on Xanthohumol reveals a versatile and potent bioactive compound with significant therapeutic potential. Its ability to modulate a wide array of molecular targets and signaling pathways—including NF-κB, Nrf2, and PCSK9—underpins its observed anti-cancer, anti-inflammatory, neuroprotective, and metabolic benefits in preclinical models.[3][12][18] The quantitative data and detailed methodologies presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals. While these initial findings are compelling, further investigation, particularly well-designed clinical trials, is necessary to translate these preclinical results into effective human therapies.[3][6][20]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Xanthohumol-Study - Hop Quencher [hop-quencher.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Xanthohumol, a prenylated flavonoid from Hops, exerts anticancer effects against gastric cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Xanthohumol Isolated from Humulus lupulus Inhibits Menadione-Induced DNA Damage through Induction of Quinone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of xanthohumol involves heme oxygenase-1 induction via NRF2-ARE signaling in microglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Xanthohumol protects neuron from cerebral ischemia injury in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of xanthohumol, a prenylated flavonoid from hops (Humulus lupulus), in ischemic stroke of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cerebroprotective effects of xanthohumol on experimental stroke model: study design and preliminary results | Saratov Journal of Medical Scientific Research [ssmj.ru]

- 17. mdpi.com [mdpi.com]

- 18. Xanthohumol improves dysfunctional glucose and lipid metabolism in diet-induced obese C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Compound from Hops Lowers Cholesterol, Blood Sugar, and Weight Gain | Lab Manager [labmanager.com]

- 20. Antioxidant Potential of Xanthohumol in Disease Prevention: Evidence from Human and Animal Studies [mdpi.com]

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Xanthohumol

Audience: Researchers, scientists, and drug development professionals.

Introduction